molecular formula C7H11N3O B6168031 3-(oxolan-3-yl)-1H-pyrazol-5-amine CAS No. 1186609-16-4

3-(oxolan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B6168031
CAS No.: 1186609-16-4
M. Wt: 153.2
InChI Key:
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Description

3-(oxolan-3-yl)-1H-pyrazol-5-amine is an organic compound with a unique structure that includes an oxolane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(oxolan-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-(oxolan-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as oxolan-3-ylmethanamine and oxolan-3-ylmethanesulfonate share structural similarities.

    Uniqueness: The presence of both an oxolane ring and a pyrazole ring in this compound makes it distinct, offering unique chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1186609-16-4

Molecular Formula

C7H11N3O

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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